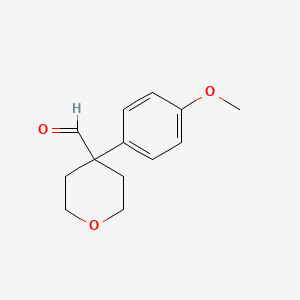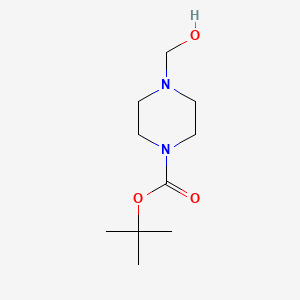
Dichloronickel(1+);1,2-dimethoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloronickel;1,2-dimethoxyethane can be synthesized by reacting nickel (II) chloride with 1,2-dimethoxyethane (DME). The typical preparation involves dissolving nickel (II) chloride in a mixture of methanol and trimethyl orthoformate, followed by refluxing overnight. The resulting green gel is then dissolved in methanol, and DME is added. The solution is refluxed overnight, leading to the precipitation of yellow dichloronickel;1,2-dimethoxyethane powder, which is filtered, washed with pentane, and dried under nitrogen .
Industrial Production Methods
While specific industrial production methods for dichloronickel;1,2-dimethoxyethane are not extensively documented, the synthesis generally follows the laboratory preparation route with potential scaling adjustments to accommodate larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloronickel;1,2-dimethoxyethane primarily undergoes catalytic reactions, including:
Trifluoromethylation: It promotes the trifluoromethylation of alkyl iodides to synthesize a broad range of alkyl-CF3 compounds.
Electrocatalytic Reduction: It is used in the synthesis of nickel bis(benzimidazol-2-ylidene) pincer complexes for the electrocatalytic reduction of CO2 to CO.
Common Reagents and Conditions
Common reagents used in reactions with dichloronickel;1,2-dimethoxyethane include benzylic chloride, alkyl iodides, and CO2. The reactions typically occur under conditions that involve refluxing, inert atmospheres, and specific solvents like methanol and DME .
Major Products
The major products formed from reactions involving dichloronickel;1,2-dimethoxyethane include enantioenriched benzylic boronic esters, alkyl-CF3 compounds, and CO from CO2 reduction .
Wissenschaftliche Forschungsanwendungen
Dichloronickel;1,2-dimethoxyethane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which dichloronickel;1,2-dimethoxyethane exerts its catalytic effects involves the coordination of the nickel center with the reactants, facilitating various transformations. The molecular targets include organic substrates like benzylic chlorides and alkyl iodides, and the pathways involve the formation of nickel-organic intermediates that undergo subsequent reactions to yield the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nickel (II) bromide ethylene glycol dimethyl ether complex
- Nickel (II) acetylacetonate
- Bis(1,5-cyclooctadiene)nickel (0)
- [1,2-Bis(diphenylphosphino)ethane]dichloronickel (II)
Uniqueness
Dichloronickel;1,2-dimethoxyethane is unique due to its specific coordination with 1,2-dimethoxyethane, which imparts distinct catalytic properties, particularly in borylation and trifluoromethylation reactions. Its ability to form stable complexes with various organic substrates makes it a versatile catalyst in organic synthesis .
Eigenschaften
Molekularformel |
C4H9Cl2NiO2 |
|---|---|
Molekulargewicht |
218.71 g/mol |
IUPAC-Name |
dichloronickel(1+);1,2-dimethoxyethane |
InChI |
InChI=1S/C4H9O2.2ClH.Ni/c1-5-3-4-6-2;;;/h3H,4H2,1-2H3;2*1H;/q-1;;;+3/p-2 |
InChI-Schlüssel |
XAIDYGAIHFNQPN-UHFFFAOYSA-L |
Kanonische SMILES |
COC[CH-]OC.Cl[Ni+]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromothieno[3,2-d]pyrimidine](/img/structure/B11887709.png)

![2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione](/img/structure/B11887726.png)
![Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11887733.png)

![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11887751.png)



![5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11887774.png)


